molecular formula C3H6N4S B3041608 2-Amino-5-methylamino-1,3,4-thiadiazole CAS No. 33151-04-1

2-Amino-5-methylamino-1,3,4-thiadiazole

Cat. No. B3041608
CAS RN: 33151-04-1
M. Wt: 130.17 g/mol
InChI Key: SSTMQCWUZQNSLV-UHFFFAOYSA-N
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Description

2-Amino-5-methylamino-1,3,4-thiadiazole is a 2-amino-5-substituted-1,3,4-thiadiazole . It is a heterocyclic compound with the empirical formula C3H5N3S2 and a molecular weight of 147.22 .


Synthesis Analysis

The synthesis of 2-Amino-5-methylamino-1,3,4-thiadiazole involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with alkyl halides in the presence of KOH as a base . Another study shows the reactions of 2-amino-5-mercapto-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-methylamino-1,3,4-thiadiazole has been studied extensively. The structure consists of monomeric discrete molecules . A DFT study on the electronic properties, spectroscopic profile, and biological activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole provides insights into the molecular and electronic structure of this compound .


Chemical Reactions Analysis

The chemical reactions of 2-Amino-5-methylamino-1,3,4-thiadiazole have been studied. The reactions of 2-amino-5-mercapto-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo to give the corresponding sulfides have been studied .


Physical And Chemical Properties Analysis

2-Amino-5-methylamino-1,3,4-thiadiazole is a solid with a melting point of 178-181 °C . It has a molecular weight of 147.22 and an empirical formula of C3H5N3S2 .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Applications : A study by Dua (2016) focused on synthesizing 2-amino-5-methylamino-1,3,4-thiadiazole derivatives and evaluating their antimicrobial efficacy against bacterial strains like Bacillus subtilis, Escherichia coli, and fungi such as Aspergillus niger. Some compounds showed pronounced biological activity (Dua, 2016).

Anticancer Properties

  • Anticancer Evaluation and Docking Study : Tiwari et al. (2017) conducted a study synthesizing Schiff’s bases containing thiadiazole and evaluating them for anticancer activity. The compounds exhibited promising activity against various human cancer cell lines (Tiwari et al., 2017).

Anti-Inflammatory and Analgesic Effects

  • Pharmacological Evaluation as Anti-inflammatory Agents : Shkair et al. (2016) designed and synthesized thiadiazole derivatives, evaluating them for anti-inflammatory and analgesic effects. The study indicated significant activity in some compounds (Shkair et al., 2016).

Corrosion Inhibition

  • Inhibition of Copper Corrosion : Blajiev and Hubin (2004) investigated the efficiency of thiadiazole derivatives as copper corrosion inhibitors, using density-functional quantum-chemical approach and impedance spectroscopy (Blajiev & Hubin, 2004).

Central Nervous System Activity

  • Antidepressant and Anxiolytic Activity : Clerici et al. (2001) synthesized thiadiazole derivatives to evaluate their central nervous system activity. Some compounds exhibited notable antidepressant and anxiolytic properties (Clerici et al., 2001).

Material Science Applications

  • Corrosion Inhibitor for Mild Steel : Attou et al. (2020) synthesized a thiadiazole derivative as a corrosion inhibitor for mild steel in acidic environments, demonstrating significant protection efficiency (Attou et al., 2020).

Agricultural Applications

  • Growth Stimulant Activity : Knyazyan et al. (2013) synthesized thiadiazole derivatives and evaluated them for growth stimulant properties, finding significant activity in some derivatives (Knyazyan et al., 2013).

Structural Analysis

  • Molecular Structure Studies : Lynch (2001) determined the structures of 2-amino-5-methyl-1,3,4-thiadiazole and its derivatives, highlighting differences in packing modes and hydrogen-bonding associations (Lynch, 2001).

Future Directions

The future directions of research on 2-Amino-5-methylamino-1,3,4-thiadiazole are promising. It has been suggested that it may serve as the basis for future modification in the search for new potent non-nucleoside antiviral agents . Another study suggests that the 2-amino-1,3,4-thiadiazole structure has emerged as a promising foundation for the development of anticancer agents .

Relevant Papers Several papers have been published on 2-Amino-5-methylamino-1,3,4-thiadiazole. These include studies on its synthesis , molecular structure , mechanism of action , and potential applications .

properties

IUPAC Name

2-N-methyl-1,3,4-thiadiazole-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4S/c1-5-3-7-6-2(4)8-3/h1H3,(H2,4,6)(H,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTMQCWUZQNSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methylamino-1,3,4-thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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